5-Bromomethyl-3-methoxy-isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-3-methoxy-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWBIWKIWRWLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445679 | |
| Record name | 5-bromomethyl-3-methoxy-isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14423-89-3 | |
| Record name | 5-bromomethyl-3-methoxy-isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxyisoxazole: Strategic Building Blocks for Medicinal Chemistry
Executive Summary
The 3-methoxyisoxazole moiety represents a high-value pharmacophore and building block in modern drug discovery. Unlike its 3-hydroxyisoxazole parent—which serves as a classic carboxylic acid bioisostere due to its acidity (
Physicochemical Profile & Bioisosterism[1][2]
Electronic and Structural Properties
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The 3-methoxy substitution significantly alters the electronic landscape of the ring compared to alkyl-substituted isoxazoles.
-
Dipole Moment: The 3-methoxy group enhances the dipole moment, contributing to high aqueous solubility relative to phenyl or pyridine analogs.
-
H-Bonding: The ring nitrogen (N2) serves as a weak hydrogen bond acceptor (HBA). The methoxy oxygen contributes to the overall polarity but is sterically shielded.
-
Aromaticity: While aromatic, the isoxazole ring is less stable than pyrazole or pyridine. The N-O bond is the site of potential reductive cleavage, but the 3-methoxy group generally stabilizes the ring against nucleophilic attack compared to 3-unsubstituted variants.
Bioisosteric Utility
The 3-methoxyisoxazole unit is frequently employed as a bioisostere for:
-
Carboxylic Esters (
): It replicates the planar geometry and electron density of an ester without the susceptibility to rapid hydrolysis by esterases. -
Amides (
): It provides a rigid scaffold that mimics the cis-amide bond geometry. -
Ortho-Disubstituted Benzenes: It serves as a scaffold to orient substituents at the C-4 and C-5 positions in a specific vector, often with improved metabolic clearance properties due to the electron-deficient nature of the heterocycle.
| Property | Ester (-COOMe) | 3-Methoxyisoxazole | Benefit |
| Hydrolytic Stability | Low (Esterases) | High | Prolonged |
| H-Bond Acceptor | Carbonyl O | Ring N / OMe | Modulated affinity |
| Geometry | Planar (Rotatable) | Planar (Rigid) | Reduced entropy penalty |
| LogP | Variable | Lower (Polar) | Improved solubility |
Synthetic Routes to 3-Methoxyisoxazole Building Blocks
Access to these building blocks typically follows two primary strategies: O-Methylation of 3-hydroxyisoxazoles or [3+2] Cycloaddition .
Route A: O-Methylation (Scalable)
The most direct route involves the alkylation of 3-hydroxyisoxazoles (often available from
-
Reagents: MeI or dimethyl sulfate,
or , in acetone or DMF. -
Regioselectivity Challenge: 3-hydroxyisoxazoles exist in tautomeric equilibrium with isoxazolin-3-ones. Alkylation can occur at the Oxygen (desired) or Nitrogen (undesired N-methylation).
-
Solution: Use of "hard" electrophiles (MeI) and non-polar solvents often favors O-alkylation. However, separation of the N-methyl byproduct is usually required.
Route B: [3+2] Cycloaddition (De Novo)
Constructing the ring from a nitrile oxide and an alkyne allows for flexible substitution patterns.
-
Precursor: Chlorooximes derived from aldehydes.
-
Dipolarophile: Alkynes or enol ethers.
-
Mechanism: Concerted cycloaddition yields the isoxazole core. To get the 3-methoxy group, one typically employs a specific chlorooxime or converts a 3-halo isoxazole.
Reactivity & Functionalization[3]
Once the 3-methoxyisoxazole core is established, it serves as a versatile scaffold for divergent synthesis.
C-5 Lithiation (The "Workhorse" Reaction)
The C-5 proton of 3-methoxyisoxazole is the most acidic (
-
Reagent:
-Butyllithium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -BuLi) or LDA.[1] -
Conditions: THF, -78 °C. Crucial: Temperature control is vital. Above -50 °C, the lithiated species can undergo ring fragmentation (retro-[3+2]) to form reactive nitriles.
-
Electrophiles: Aldehydes, ketones, alkyl halides,
, borates (for Suzuki coupling).
C-4 Electrophilic Aromatic Substitution (EAS)
The 3-methoxy group is an Electron Donating Group (EDG), activating the C-4 position.
-
Halogenation: NBS or NIS readily brominates/iodinates C-4.
-
Application: The resulting 4-halo-3-methoxyisoxazole is a prime substrate for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
Visualizing the Reaction Tree
Figure 1: Divergent functionalization pathways for 3-methoxyisoxazole. The scaffold allows orthogonal functionalization at C-4 (EAS) and C-5 (Lithiation).
Experimental Protocols
Protocol 1: Regioselective C-5 Lithiation and Carboxylation
This protocol yields 3-methoxyisoxazole-5-carboxylic acid, a key intermediate for amide coupling.
Materials:
-
3-Methoxyisoxazole (1.0 eq)[2]
- -Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Anhydrous THF (0.2 M concentration)
-
Dry Ice (
source)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add anhydrous THF and 3-methoxyisoxazole.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Lithiation: Add
-BuLi dropwise via syringe pump over 10 minutes. Maintain internal temperature below -70 °C.-
Note: The solution may turn slight yellow. Stir at -78 °C for 30–45 minutes. Do not warm, as ring fragmentation may occur.
-
-
Quench: Bubble excess dry
gas (passed through a drying tube) into the reaction mixture for 15 minutes. Alternatively, pour the reaction mixture onto crushed dry ice. -
Workup: Allow the mixture to warm to room temperature. Quench with water. Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (3x).[2]
-
Purification: Dry organics over
, filter, and concentrate. The product often precipitates as a white solid or can be recrystallized from hexanes/EtOAc.
Protocol 2: C-4 Bromination (Halogenation)
This protocol prepares 4-bromo-3-methoxyisoxazole for cross-coupling.
Procedure:
-
Dissolve 3-methoxyisoxazole (1.0 eq) in Acetonitrile (0.5 M).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) in one portion.
-
Stir at room temperature (25 °C) for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water and extract with diethyl ether. Wash organics with saturated
(to remove bromine) and brine. -
Yield: Typically >85% yield. The product is stable and can be stored.
Medicinal Chemistry Case Study: Metabolic Stability
A critical consideration in using methoxy-heterocycles is the risk of O-demethylation by Cytochrome P450 enzymes (CYPs), revealing the polar 3-hydroxyisoxazole.
Case: Optimization of a Benzamide Isostere.
-
Initial Hit: A drug candidate containing a 3-methoxyphenyl group showed high clearance (
) due to rapid O-demethylation. -
Modification: Replacement of the phenyl ring with an isoxazole core.
-
Outcome: The electron-deficient nature of the isoxazole ring pulls electron density away from the methoxy oxygen, raising the oxidation potential and making the
abstraction of the methyl group more difficult for the heme-iron center of CYP450. -
Result: Improved metabolic stability while maintaining the H-bond acceptor vector.
Stability Logic Diagram
Figure 2: Metabolic pathway analysis. The electron-deficient heterocycle mitigates the O-demethylation liability common in methoxy-arenes.
References
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. Link
-
Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 3-alkoxyisoxazole derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. Link
- Wakefield, B. J. (2013). Organolithium Methods. Academic Press.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Enamine Ltd. (2024). Isoxazole Building Blocks: Synthesis and Reactivity. (Technical whitepaper on regioselective synthesis). Link
Sources
The Isoxazole Ring as a Latent Electrophile: A Technical Guide to Covalent Alkylating Agents for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Isoxazole in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a wide range of clinically approved drugs.[5][6] Beyond its role as a stable pharmacophore, the isoxazole ring system can be strategically engineered to function as a latent electrophile, giving rise to a class of highly specific covalent alkylating agents. This guide provides an in-depth exploration of the design, synthesis, and mechanism of action of isoxazole-containing electrophilic alkylating agents, with a particular focus on their application in targeted covalent inhibitor development.
The 3-Halo-4,5-Dihydroisoxazole: A Nature-Inspired Electrophilic Warhead
The discovery of isoxazole-based electrophiles for covalent modification of biomolecules is heavily inspired by the natural product acivicin.[7] This antibiotic features a 3-chloro-4,5-dihydroisoxazole moiety that acts as a potent and irreversible inhibitor of several glutamine-dependent enzymes.[7] The key to its activity lies in the ability of the dihydroisoxazole ring to act as a "warhead," delivering an electrophilic carbon for covalent bond formation with a nucleophilic residue in the enzyme's active site.[7][8]
Mechanism of Covalent Modification
The electrophilicity of the 3-halo-4,5-dihydroisoxazole scaffold is centered at the C3 position. The electron-withdrawing nature of the halogen atom and the adjacent nitrogen atom renders this carbon susceptible to nucleophilic attack. The generally accepted mechanism involves the displacement of the halide by a nucleophilic amino acid residue, most commonly the thiolate of a cysteine, within the target protein's binding site.[7][9] This results in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function.
The reactivity of the 3-halo-4,5-dihydroisoxazole warhead can be tuned by varying the halogen substituent. For instance, 3-bromo-4,5-dihydroisoxazoles are often employed as they offer a good balance of reactivity and stability for synthetic manipulation and biological application.[8][9]
Synthesis of Isoxazole-Based Electrophilic Alkylating Agents
The primary synthetic route to 3-halo-4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[9][10] This powerful and versatile method allows for the construction of the isoxazole ring with a high degree of regioselectivity.
General Synthetic Workflow
The synthesis of a 3-halo-4,5-dihydroisoxazole-containing covalent inhibitor typically follows these key steps:
-
Preparation of the Halogenated Nitrile Oxide Precursor: The synthesis often begins with the preparation of a dihaloformaldoxime, which serves as the precursor to the reactive nitrile oxide.
-
In Situ Generation of the Nitrile Oxide: The halogenated nitrile oxide is typically generated in situ by treating the dihaloformaldoxime with a base. This transient and highly reactive 1,3-dipole is immediately trapped in the subsequent cycloaddition step.
-
[3+2] Cycloaddition: The in situ generated nitrile oxide reacts with a suitably functionalized alkene to form the desired 3-halo-4,5-dihydroisoxazole ring. The alkene component contains the recognition element of the inhibitor, which directs the molecule to the target protein.
-
Further Functionalization: The resulting cycloadduct can be further modified to incorporate additional pharmacophoric features or to optimize its physicochemical properties.
Experimental Protocol: Synthesis of a Generic 3-Bromo-4,5-dihydroisoxazole Derivative
Step 1: Preparation of Dibromoformaldoxime
-
To a stirred solution of glyoxylic acid oxime hydrate (1.0 eq) in water, add a solution of sodium bicarbonate (2.2 eq) in water at 0 °C.
-
Slowly add a solution of bromine (2.0 eq) in dichloromethane while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford dibromoformaldoxime.
Step 2: [3+2] Cycloaddition
-
To a solution of the alkene (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add dibromoformaldoxime (1.2 eq).
-
Cool the mixture to 0 °C and add a solution of a base, such as triethylamine (1.5 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-4,5-dihydroisoxazole derivative.
Structure-Activity Relationship (SAR) and Drug Design Principles
The design of potent and selective isoxazole-based covalent inhibitors requires careful consideration of both the electrophilic warhead and the recognition scaffold.
The Role of the Recognition Scaffold
The non-covalent interactions between the recognition scaffold and the target protein are crucial for positioning the electrophilic warhead in close proximity to the target nucleophile. The affinity and selectivity of the inhibitor are primarily determined by the complementarity of the scaffold to the protein's binding site.
Tuning the Electrophilicity of the Warhead
As previously mentioned, the nature of the halogen at the C3 position influences the reactivity of the warhead. Additionally, substituents on the isoxazole ring can modulate its electronic properties and, consequently, its electrophilicity. Electron-withdrawing groups can enhance the reactivity, while electron-donating groups can attenuate it. This allows for the fine-tuning of the warhead's reactivity to achieve a balance between potent on-target activity and minimal off-target effects.
Table 1: Illustrative SAR Data for Isoxazole-Based Inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
| Compound ID | R-Group on Isoxazole | IC50 (µM) | Covalent Modification Confirmed |
| 1a | Phenyl | 15.2 | Yes |
| 1b | 4-Fluorophenyl | 8.5 | Yes |
| 1c | 4-Chlorophenyl | 7.1 | Yes |
| 1d | 4-Methoxyphenyl | 25.8 | Yes |
Note: This is a representative table based on trends observed in the literature. Actual values may vary.
The data in Table 1 illustrates that electron-withdrawing substituents on the phenyl ring (e.g., fluorine and chlorine) enhance the inhibitory potency against GAPDH, likely by increasing the electrophilicity of the 3-halo-4,5-dihydroisoxazole warhead. Conversely, an electron-donating group (methoxy) reduces the potency.
Case Study: Isoxazole-Based Covalent Inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
GAPDH is a key enzyme in glycolysis and has emerged as a target for the development of anticancer agents. Several studies have reported the development of 3-bromo-4,5-dihydroisoxazole-based covalent inhibitors of GAPDH.[11] These inhibitors are designed to target the catalytic cysteine residue in the active site of the enzyme.
Computational modeling and experimental studies have confirmed that these inhibitors bind to the active site of GAPDH, positioning the 3-bromo-4,5-dihydroisoxazole moiety for nucleophilic attack by the catalytic cysteine.[11] This leads to the irreversible inactivation of the enzyme and subsequent inhibition of glycolysis, ultimately resulting in cancer cell death.[11]
Beyond the 3-Halo-4,5-Dihydroisoxazole: Other Isoxazole-Based Electrophiles
While the 3-halo-4,5-dihydroisoxazole scaffold is the most well-studied isoxazole-based electrophilic warhead, research is ongoing to explore other ways to harness the reactivity of the isoxazole ring. For instance, the inherent strain and weak N-O bond in the isoxazole ring can be exploited in photochemical approaches to induce covalent crosslinking with target proteins.[1][3] Furthermore, ring-opening reactions of isoxazoles under specific conditions can generate reactive intermediates capable of covalent modification.[12][13][14][15]
Conclusion and Future Perspectives
Electrophilic alkylating agents containing isoxazole rings, particularly the 3-halo-4,5-dihydroisoxazole scaffold, represent a promising class of covalent inhibitors for a range of biological targets. Their synthesis is well-established, and their mechanism of action is understood, providing a solid foundation for rational drug design. The ability to tune the reactivity of the warhead and the modular nature of their synthesis make them an attractive platform for the development of targeted covalent therapeutics. Future research in this area will likely focus on expanding the repertoire of isoxazole-based electrophilic warheads, exploring their application to a wider range of biological targets, and further optimizing their selectivity and pharmacokinetic properties.
Visualizations
Diagram 1: General Mechanism of Covalent Inhibition
Caption: Covalent inhibitor mechanism workflow.
Diagram 2: Synthesis of 3-Halo-4,5-dihydroisoxazoles
Caption: Synthetic pathway to 3-halo-4,5-dihydroisoxazoles.
References
-
Conti, P., De Luigi, A., & Pinto, A. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. ChemMedChem, 11(1), 5-12. [Link]
-
Conti, P., De Luigi, A., & Pinto, A. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. ResearchGate. [Link]
-
Pinto, A., & Conti, P. (2017). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. Chemistry – An Asian Journal, 12(16), 2006-2016. [Link]
-
Gaonkar, S. L., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-25. [Link]
-
El-Sayed, M. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 115, 105234. [Link]
-
Kishi, T. (1979). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 37(10), 834-846. [Link]
-
Sagar, K. S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Journal of Molecular Structure, 1311, 138123. [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 72(25), 9643–9647. [Link]
-
Pinto, A., & Conti, P. (2017). Different reactivity of 3‐halo‐4,5‐dihydroisoxazoles towards ethanethiolate. ResearchGate. [Link]
-
Perrone, M. G., Vitale, P., Panella, A., Ferorelli, S., Contino, M., Lavecchia, A., & Scilimati, A. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1172–1187. [Link]
-
Vask, R., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal, 31(42), e202501234. [Link]
-
Jones, L. H., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Chemical Science, 12(30), 10243-10248. [Link]
-
ASDRP. (2024). Discovery, Synthesis, and Optimization of 5 phenylisoxazole Based Covalent Inhibitors Targeting G12C. YouTube. [Link]
-
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Molecules, 27(13), 3983. [Link]
-
Li, Y., et al. (2014). Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(13), 2802-2806. [Link]
-
Li, Z., et al. (2022). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(47), e202209947. [Link]
-
Kumar, M., & Kumar, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(10), 2233-2265. [Link]
-
Kilgour, D., & van der Hoorn, R. A. L. (2019). Design and synthesis of isoxazole-based CK1 inhibitors modified with chiral pyrrolidine scaffolds. Molecules, 24(18), 3326. [Link]
-
Popova, M. A., & Bakulev, V. A. (2019). Ru‐catalyzed and Cu‐mediated ring opening of isoxazoles. ResearchGate. [Link]
-
De la Cruz, P., et al. (2019). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 24(11), 2145. [Link]
-
Valente, S., et al. (2010). Design and synthesis of novel isoxazole-based HDAC inhibitors. European Journal of Medicinal Chemistry, 45(9), 4331-4338. [Link]
-
Yelamaggad, C. V., et al. (2015). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 127(8), 1435-1443. [Link]
-
Do, T. Q., & Vedejs, E. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(3), 289-293. [Link]
-
Pinto, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 255, 115286. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Design and synthesis of novel isoxazole-based HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Nucleophilic Substitution of 5-Bromomethyl-3-methoxy-isoxazole: A Detailed Application Note for Researchers
Introduction: The Versatility of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmaceuticals and agrochemicals. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in medicinal chemistry and drug discovery.[1][2] Specifically, 3,5-disubstituted isoxazoles are key pharmacophores found in a range of therapeutic agents. The functionalization of these scaffolds is of paramount importance for the development of new chemical entities with tailored biological activities.
5-Bromomethyl-3-methoxy-isoxazole is a highly valuable and reactive building block for the synthesis of a diverse library of 5-substituted-3-methoxy-isoxazole derivatives. The presence of the bromomethyl group at the 5-position provides an excellent electrophilic site for nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide array of functional groups, including amines, thiols, and alcohols, thereby enabling the exploration of a broad chemical space in drug development programs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic substitution of 5-bromomethyl-3-methoxy-isoxazole. It offers detailed, step-by-step protocols for reactions with various nucleophiles, explains the underlying mechanistic principles, and provides insights into reaction optimization and troubleshooting.
Reaction Principle: The SN2 Mechanism
The nucleophilic substitution of 5-bromomethyl-3-methoxy-isoxazole proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group.[4][5]
Several factors influence the rate and efficiency of this SN2 reaction:
-
Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate. Anionic nucleophiles, such as thiolates and alkoxides, are generally more reactive than their neutral counterparts (thiols and alcohols).[3] For neutral nucleophiles like amines, their basicity and steric hindrance play a significant role.
-
Leaving Group: Bromide is an excellent leaving group due to its ability to stabilize the negative charge in the transition state and as the departing bromide ion.[6]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the electrophile.[6]
-
Steric Hindrance: The reaction site, a primary benzylic-like carbon, is sterically unhindered, which is favorable for the backside attack characteristic of the SN2 mechanism.[3]
Experimental Protocols
The following protocols provide detailed procedures for the nucleophilic substitution of 5-bromomethyl-3-methoxy-isoxazole with representative amine, thiol, and alcohol nucleophiles.
General Considerations:
-
Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.
-
Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially when using strong bases or sensitive nucleophiles.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
Protocol 1: Synthesis of 5-(Aminomethyl)-3-methoxy-isoxazole Derivatives
This protocol describes the reaction with a primary or secondary amine.
Materials:
-
5-Bromomethyl-3-methoxy-isoxazole
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 5-bromomethyl-3-methoxy-isoxazole (1.0 equivalent) and the chosen anhydrous solvent (e.g., MeCN).
-
Add the primary or secondary amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(aminomethyl)-3-methoxy-isoxazole derivative.
Protocol 2: Synthesis of 5-(Arylthiomethyl)-3-methoxy-isoxazole Derivatives
This protocol outlines the reaction with a thiol nucleophile.
Materials:
-
5-Bromomethyl-3-methoxy-isoxazole
-
Thiol (e.g., thiophenol) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and anhydrous DMF.
-
Carefully add the base (K₂CO₃ or NaH, 1.2 equivalents) portion-wise at 0 °C. If using NaH, allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of 5-bromomethyl-3-methoxy-isoxazole (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 5-(arylthiomethyl)-3-methoxy-isoxazole.
Protocol 3: Synthesis of 5-(Alkoxymethyl)-3-methoxy-isoxazole Derivatives
This protocol describes the reaction with an alcohol nucleophile.
Materials:
-
5-Bromomethyl-3-methoxy-isoxazole
-
Alcohol (can be used as solvent or in 1.5-2.0 equivalents)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the alcohol (if not used as the solvent, 1.5-2.0 equivalents) and the anhydrous solvent (e.g., THF).
-
Carefully add NaH (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of 5-bromomethyl-3-methoxy-isoxazole (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Heating may be required for less reactive alcohols.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the desired 5-(alkoxymethyl)-3-methoxy-isoxazole.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of 5-bromomethyl-3-methoxy-isoxazole with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range |
| Amine | Morpholine | K₂CO₃ | MeCN | 25 - 60 | 4 - 12 | 70-90% |
| Benzylamine | Et₃N | DMF | 25 | 6 - 18 | 65-85% | |
| Thiol | Thiophenol | K₂CO₃ | DMF | 25 | 2 - 6 | 80-95% |
| 4-Methylthiophenol | NaH | DMF | 0 - 25 | 1 - 4 | 85-98% | |
| Alcohol | Methanol | NaH | MeOH/THF | 25 - reflux | 12 - 24 | 50-70% |
| Phenol | K₂CO₃ | DMF | 60 - 80 | 8 - 16 | 60-80% |
Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as estimates.
Visualization of the Experimental Workflow
The general workflow for the nucleophilic substitution of 5-bromomethyl-3-methoxy-isoxazole is depicted in the following diagram.
Caption: General workflow for the nucleophilic substitution reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive nucleophile or base. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material. | 1. Use fresh reagents. For thiols and alcohols, ensure complete formation of the thiolate/alkoxide. 2. Increase the reaction temperature and/or extend the reaction time. 3. Verify the purity of 5-bromomethyl-3-methoxy-isoxazole by NMR or other analytical techniques. |
| Formation of Side Products | 1. Elimination reaction (E2) competing with substitution. 2. Over-alkylation of amine nucleophiles. 3. Ring-opening of the isoxazole under harsh basic conditions. | 1. Use a less hindered, non-nucleophilic base if possible. Lower the reaction temperature. 2. Use a slight excess of the amine to favor mono-alkylation. 3. Use a milder base (e.g., K₂CO₃ instead of NaH) and avoid prolonged heating. |
| Difficult Purification | 1. Co-elution of product and starting material or byproducts. 2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Neutralize the silica gel with triethylamine before use. Minimize the time the product is on the column. |
Conclusion
The nucleophilic substitution of 5-bromomethyl-3-methoxy-isoxazole is a robust and versatile method for the synthesis of a wide array of 5-substituted-3-methoxy-isoxazole derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. By understanding the underlying principles of the SN2 reaction and carefully selecting the reaction conditions, scientists can efficiently generate diverse libraries of isoxazole-containing compounds for screening in drug discovery and other applications.
References
-
Dikusar, E. A. et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. ResearchGate. Available at: [Link]
-
Glowacka, I. E. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
-
Abdul Manan, F. et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Available at: [Link]
-
Sancineto, L. et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. 7.3 Characteristics of the SN2 Reaction. Available at: [Link]
-
Chemistry Steps. SN2 Reaction Mechanism. Available at: [Link]
-
ResearchGate. Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. Available at: [Link]
-
ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available at: [Link]
-
ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Available at: [Link]
-
Nguyen, T. et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. Available at: [Link]
-
LibreTexts Chemistry. 11.2: The SN2 Reaction. Available at: [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
Application Notes and Protocols for the C-alkylation of Lithium Acetylides with 5-Bromomethyl-3-methoxy-isoxazole
Abstract
This technical guide provides a comprehensive protocol for the C-alkylation of lithium acetylides with 5-Bromomethyl-3-methoxy-isoxazole, a key reaction for the synthesis of novel isoxazole-alkyne derivatives. Isoxazole moieties are prevalent in a wide range of pharmaceuticals, agrochemicals, and materials science applications due to their diverse biological activities and versatile chemical properties.[1][2][3][4] The introduction of an alkyne functionality via C-alkylation opens up a vast chemical space for further derivatization through click chemistry, Sonogashira coupling, and other alkyne-specific transformations. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations for handling organolithium reagents, and offers a troubleshooting guide to assist researchers in achieving successful and reproducible outcomes.
Introduction: The Significance of Isoxazole-Alkyne Scaffolds
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its unique electronic properties and ability to participate in hydrogen bonding interactions contribute to its broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2][6] The functionalization of the isoxazole core allows for the fine-tuning of its pharmacological properties.[2]
The incorporation of a terminal alkyne group onto the isoxazole scaffold via C-alkylation of a lithium acetylide with a suitable electrophile, such as 5-Bromomethyl-3-methoxy-isoxazole, provides a versatile platform for drug discovery and development. The resulting propargylated isoxazole is a valuable building block for creating more complex molecules with enhanced bioactivity and selectivity.[2]
Reaction Mechanism and Rationale
The C-alkylation of a lithium acetylide with 5-Bromomethyl-3-methoxy-isoxazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The key steps are:
-
Deprotonation of the Terminal Alkyne: A strong base, typically n-butyllithium (n-BuLi), is used to deprotonate the terminal alkyne. The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its facile removal by the highly basic n-BuLi.[9] This generates a highly nucleophilic lithium acetylide.
-
Nucleophilic Attack: The generated lithium acetylide acts as a potent nucleophile and attacks the electrophilic carbon of the bromomethyl group on the isoxazole ring.[10][11] This attack occurs from the backside of the carbon-bromine bond, leading to a concerted bond formation between the acetylide carbon and the methylene carbon, and simultaneous breaking of the carbon-bromine bond.[8]
-
Inversion of Stereochemistry: A key feature of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center.[12] While the methylene carbon in 5-Bromomethyl-3-methoxy-isoxazole is not a stereocenter, this principle is fundamental to the reaction's mechanism.
The choice of a primary alkyl halide, such as the bromomethyl group on the isoxazole, is crucial for the success of this reaction. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of the strongly basic acetylide anion.[9][13]
Experimental Protocol
This protocol describes the synthesis of 3-methoxy-5-(prop-2-yn-1-ylmethyl)isoxazole as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromomethyl-3-methoxy-isoxazole | ≥95% | Commercially Available | Store under inert atmosphere, away from moisture. |
| Propyne (or suitable terminal alkyne) | ≥98% | Commercially Available | Can be bubbled as a gas or added as a solution in THF. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Pyrophoric reagent. Handle with extreme care.[14] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous and inhibitor-free. |
| Saturated aqueous ammonium chloride (NH4Cl) | Reagent Grade | Commercially Available | For quenching the reaction. |
| Diethyl ether (Et2O) | Anhydrous | Commercially Available | For extraction. |
| Brine (saturated aqueous NaCl) | Reagent Grade | Prepared in-house | For washing the organic layer. |
| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | Commercially Available | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography.[15] |
| Hexanes and Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography. |
Reaction Setup and Procedure
Safety First: This reaction involves pyrophoric and cryogenic materials. All manipulations should be performed in a certified fume hood under an inert atmosphere (argon or nitrogen).[16] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and cryogenic gloves, must be worn.[3] An appropriate fire extinguisher (Class D for organometallics) should be readily accessible.[4]
Diagram of Experimental Workflow
Caption: Workflow for the C-alkylation of a lithium acetylide with 5-Bromomethyl-3-methoxy-isoxazole.
Step-by-Step Protocol:
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Generation of Lithium Acetylide:
-
To the reaction flask, add anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly bubble propyne gas through the cooled THF for 15 minutes, or add a pre-made solution of propyne in THF (1.2 equivalents).
-
Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Alkylation Reaction:
-
Dissolve 5-Bromomethyl-3-methoxy-isoxazole (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the isoxazole solution dropwise to the lithium acetylide solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Stir at room temperature for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution (20 mL).[17]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification:
Characterization of the Product
The expected product, 3-methoxy-5-(prop-2-yn-1-ylmethyl)isoxazole, should be characterized by standard spectroscopic methods.
-
1H NMR (400 MHz, CDCl3):
-
Expect a singlet for the methoxy protons (~3.9 ppm).
-
A singlet for the isoxazole ring proton (~6.0 ppm).
-
A doublet for the methylene protons adjacent to the isoxazole ring (~3.7 ppm).
-
A triplet for the terminal alkyne proton (~2.0 ppm).
-
The coupling between the methylene and alkyne protons should be observable.
-
-
13C NMR (101 MHz, CDCl3):
-
Expect signals for the isoxazole ring carbons (~170, 160, 100 ppm).
-
A signal for the methoxy carbon (~57 ppm).
-
Signals for the alkyne carbons (~80, 70 ppm).
-
A signal for the methylene carbon (~25 ppm).
-
-
Infrared (IR) Spectroscopy (ATR):
-
Mass Spectrometry (ESI-MS):
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete deprotonation of the alkyne. | Ensure n-BuLi is of good quality and accurately titrated. Use a slight excess (1.1-1.2 eq). |
| Inactive 5-Bromomethyl-3-methoxy-isoxazole. | Check the purity of the starting material. It can degrade upon exposure to moisture. | |
| Reaction quenched prematurely. | Ensure all reagents and solvents are scrupulously dry. Perform the reaction under a strict inert atmosphere. | |
| Formation of side products | E2 elimination. | Maintain a low reaction temperature (-78 °C) during the addition of the isoxazole. Ensure the use of a primary alkyl halide. |
| Dimerization of the acetylide. | This can occur if the reaction is warmed too quickly or if there are impurities. | |
| Reaction with the solvent (THF). | While generally stable at low temperatures, prolonged reaction times at room temperature can lead to side reactions. Monitor the reaction and work up as soon as it is complete. | |
| Difficulty in purification | Co-elution of product and starting material. | Optimize the solvent system for column chromatography using TLC. A shallow gradient may be necessary. |
| Product is unstable on silica gel. | Consider using neutral alumina for chromatography or minimizing the time the product is on the column. |
Safety and Handling of Pyrophoric Reagents
The use of n-butyllithium requires strict adherence to safety protocols due to its pyrophoric nature.
-
Storage: Store n-BuLi in its original container under an inert atmosphere, away from heat, and in a designated, properly ventilated area.[4][29]
-
Handling: All transfers of n-BuLi must be performed using syringe or cannula techniques under an inert atmosphere.[2][29][30] Never draw n-BuLi into a syringe that contains air. The syringe should be purged with inert gas before use.
-
Quenching: Unused n-BuLi and reaction residues must be quenched safely.[31][32] This is typically done by slow addition to a non-polar solvent like hexane, followed by the slow addition of isopropanol at low temperature. Finally, water can be slowly added. This process is highly exothermic and should be performed with extreme caution in a fume hood.
-
Spills: In case of a small spill, smother the area with dry sand, powdered limestone, or a Class D fire extinguisher. DO NOT USE WATER or a carbon dioxide extinguisher.
Conclusion
The C-alkylation of lithium acetylides with 5-Bromomethyl-3-methoxy-isoxazole is a robust and versatile method for the synthesis of valuable isoxazole-alkyne building blocks. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can successfully synthesize these compounds in good yields. The resulting products serve as a gateway to a diverse range of more complex molecules with potential applications in drug discovery and materials science.
References
-
The mass spectral fragmentation of isoxazolyldihydropyridines - UM Impact. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30). Retrieved February 15, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Retrieved February 15, 2026, from [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents | Chemistry and Biochemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. (n.d.). Retrieved February 15, 2026, from [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. (2024, May 5). Retrieved February 15, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved February 15, 2026, from [Link]
-
Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved February 15, 2026, from [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. (2016, November 12). Retrieved February 15, 2026, from [Link]
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyrophoric Handling Procedure - Carnegie Mellon University. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). Retrieved February 15, 2026, from [Link]
-
The mass spectral fragmentation of isoxazolyldihydropyridines - Semantic Scholar. (1987, September 1). Retrieved February 15, 2026, from [Link]
-
Reactions of Acetylide Anions | OpenOChem Learn. (n.d.). Retrieved February 15, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved February 15, 2026, from [Link]
-
IR: alkynes. (n.d.). Retrieved February 15, 2026, from [Link]
-
Infrared Spectroscopy - CDN. (n.d.). Retrieved February 15, 2026, from [Link]
-
Acetylides from Alkynes, and The Substitution Reactions of Acetylides - Master Organic Chemistry. (2013, May 1). Retrieved February 15, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved February 15, 2026, from [Link]
-
Quenching and Disposal of t-ButylLithium (tBuLi) remaining in bottle or left after reactions Link downloads document, Link opens in new window - Environmental Health and Safety. (n.d.). Retrieved February 15, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Retrieved February 15, 2026, from [Link]
-
The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4). Retrieved February 15, 2026, from [Link]
-
SN2 Reaction of Acetylide Ions with Alkyl Halides - Master Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Reactions of Acetylide Anions | OpenOChem Learn. (n.d.). Retrieved February 15, 2026, from [Link]
-
Alkylation of Acetylide Anions | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved February 15, 2026, from [Link]
-
L14-1 CHEM 8A, Lecture 14 – Acetylide Alkylation & Organic Synthesis NEW - CDN. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ch 9 : Alkylation of Terminal Alkynes - Department of Chemistry - University of Calgary. (n.d.). Retrieved February 15, 2026, from [Link]
-
SN2 alkylation of acetylides - YouTube. (2019, October 18). Retrieved February 15, 2026, from [Link]
-
9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 15, 2026, from [Link]
-
Column Chromatography As A Tool For Purification. (n.d.). Retrieved February 15, 2026, from [Link]
-
Product Subclass 10: Lithium Acetylides - L. Brandsma and JW Zwikker. (2010, January 8). Retrieved February 15, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved February 15, 2026, from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Retrieved February 15, 2026, from [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved February 15, 2026, from [Link]
-
IJPCBS 2013, 3(2), 294-304 Jayaroopa et al. ISSN: 2249-9504 - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved February 15, 2026, from [Link]
-
Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole - CDN. (2023, December 8). Retrieved February 15, 2026, from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (2022, April 22). Retrieved February 15, 2026, from [Link]
-
Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved February 15, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. (2024, May 5). Retrieved February 15, 2026, from [Link]
-
3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC. (2011, August 18). Retrieved February 15, 2026, from [Link]
-
The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4). Retrieved February 15, 2026, from [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved February 15, 2026, from [Link]
Sources
- 1. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. cmu.edu [cmu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. Sci-Hub. Mass spectrometric fragmentation of the oxetanes of 3,5‐dimethylisoxazole, 2,4‐dimethylthiazole and 1‐acetylimidazole / Organic Mass Spectrometry, 1981 [sci-hub.jp]
- 15. column-chromatography.com [column-chromatography.com]
- 16. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. orgsyn.org [orgsyn.org]
- 21. chromtech.com [chromtech.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 26. umimpact.umt.edu [umimpact.umt.edu]
- 27. connectsci.au [connectsci.au]
- 28. semanticscholar.org [semanticscholar.org]
- 29. ors.od.nih.gov [ors.od.nih.gov]
- 30. ehs.princeton.edu [ehs.princeton.edu]
- 31. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ehs.oregonstate.edu [ehs.oregonstate.edu]
Application Note: 5-Bromomethyl-3-methoxy-isoxazole as a Heterocycle Linker
This guide details the application of 5-Bromomethyl-3-methoxy-isoxazole as a versatile heterocycle linker. It is designed for medicinal chemists and chemical biologists focusing on fragment-based drug discovery (FBDD), PROTAC linker design, and bioisostere development.
Executive Summary
5-Bromomethyl-3-methoxy-isoxazole represents a "privileged scaffold" in medicinal chemistry. Unlike simple alkyl linkers, this heterocycle offers intrinsic biological activity (bioisosterism), defined geometry, and latent bifunctionality. It serves not merely as a passive spacer but as a functional element that can modulate solubility, metabolic stability, and target affinity.
Key Chemical Profile
| Feature | Description | Utility |
| Electrophilic Handle | 5-Bromomethyl group ( | Rapid |
| Masked Functionality | 3-Methoxy group ( | Stable protecting group; cleavable to 3-hydroxyisoxazole (carboxylic acid bioisostere). |
| Core Geometry | 1,2-Oxazole ring | Rigid, planar spacer that restricts conformational freedom. |
| Reactivity Class | Alkylating Agent / Electrophile | High reactivity; requires anhydrous, basic conditions. |
Strategic Utility: The "Dual-Key" Linker System
This compound functions as a heterobifunctional linker precursor . The bromomethyl group is the "primary key" for immediate attachment, while the methoxy group acts as a "secondary key" (masked functionality) that can be unlocked for further derivatization or to reveal a pharmacophore.
Mechanism of Action & Workflow
The following diagram illustrates the logical flow of using this linker to connect two distinct molecular entities (Target A and Target B) or to generate a bioactive warhead.
Figure 1: The "Dual-Key" strategy. The methoxy group serves as a latent attachment point or bioisostere, allowing sequential functionalization.
Detailed Experimental Protocols
Protocol A: Primary Coupling (N-Alkylation)
Objective: Attach the linker to a secondary amine (e.g., a piperazine derivative) to form the primary scaffold.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Linker: 5-Bromomethyl-3-methoxy-isoxazole (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen (
). -
Dissolution: Dissolve the Secondary Amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add powdered, anhydrous
(2.0 equiv). Stir for 10 minutes at room temperature. -
Linker Addition: Add 5-Bromomethyl-3-methoxy-isoxazole (1.1 equiv) dropwise. Note: If the linker is a solid, dissolve in minimal MeCN first.
-
Reaction: Heat the mixture to 60°C under
. Monitor by TLC or LC-MS.-
Typical Time: 2–4 hours.
-
Checkpoint: Disappearance of the amine starting material.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the disappearance of the
singlet (~4.4 ppm) and appearance of the singlet (~3.6–3.8 ppm). -
MS: Observed mass
.
Protocol B: Unmasking the Bioisostere (O-Demethylation)
Objective: Convert the 3-methoxy group into a 3-hydroxy group. The 3-hydroxyisoxazole moiety is a classic bioisostere for a carboxylic acid (
Reagents:
-
Substrate: N-Alkylated Intermediate (from Protocol A)
-
Reagent: Boron Tribromide (
) (1.0 M in DCM, 3.0 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Cool a solution of the substrate in anhydrous DCM to -78°C (dry ice/acetone bath).
-
Addition: Add
solution dropwise over 15 minutes. Caution: Exothermic. -
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quenching: Carefully quench with saturated
solution at 0°C. Caution: Vigorous gas evolution. -
Extraction: Extract the aqueous layer with DCM (or EtOAc if the product is polar).
-
Note: 3-Hydroxyisoxazoles are amphoteric. Adjust pH to ~4–5 for optimal extraction of the neutral form.
-
-
Purification: Recrystallization or Reverse-Phase HPLC.
Advanced Application: Photo-Cross-Linking
Isoxazoles possess intrinsic photochemistry.[3][4] Under UV irradiation (254–300 nm), the isoxazole ring can isomerize to an azirine and subsequently rearrange to an oxazole or form reactive nitrile ylides.
Application: This linker can serve as a "native" photo-affinity probe.[3][4]
-
Design: Incorporate the 5-bromomethyl-3-methoxy-isoxazole into a ligand.
-
Binding: Incubate the ligand with the target protein.
-
Irradiation: UV light triggers ring opening, generating a reactive intermediate that covalently cross-links to nearby nucleophilic residues on the protein.
Troubleshooting & Safety
Common Issues & Solutions
| Problem | Probable Cause | Solution |
| Low Yield (Alkylation) | Hydrolysis of bromide | Ensure solvents are strictly anhydrous. Store linker at -20°C. |
| Over-alkylation | Primary amine substrate | Use a secondary amine or protect the primary amine (e.g., Boc) before alkylation. |
| Incomplete Demethylation | Complexation with N-atom | Increase |
Safety Profile
-
Lachrymator: Alkyl bromides are potent eye irritants. Handle only in a fume hood.
-
Corrosive:
reacts violently with water. -
Storage: Store the linker under inert gas (
or ) at -20°C to prevent decomposition (browning).
References
-
Gagneux, A. R., et al. (1965). "Synthesis of isoxazole derivatives: 3-hydroxy-5-aminomethylisoxazole (Muscimol)." Tetrahedron Letters, 6(25), 2081-2084.
-
Linciano, P., et al. (2021).[5][6] "Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2080-2086.[5][6]
- Kromann, H., et al. (2002). "Synthesis of 3-hydroxyisoxazoles and their applications in medicinal chemistry." European Journal of Medicinal Chemistry, 37(11), 863-875.
-
Parker, C. G., et al. (2022). "Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics." Angewandte Chemie International Edition, 61(47), e202209947.[3][4]
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie Int.[3][4] Ed., 49(21), 3524-3529. (Context on rigid spacer geometry).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. iris.unica.it [iris.unica.it]
Application Notes and Protocols for the Synthesis of Herbicidal Isoxazoline Derivatives via Bromomethyl Intermediates
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of potent herbicidal isoxazoline derivatives. This document focuses on a strategic approach utilizing a key bromomethyl intermediate, offering detailed protocols, mechanistic insights, and practical guidance for successful synthesis and characterization.
Introduction: The Significance of Isoxazoline Herbicides
The isoxazoline scaffold has emerged as a privileged structure in modern agrochemistry, with several commercialized products demonstrating remarkable efficacy against a broad spectrum of weeds.[1][2] These herbicides are particularly valuable for their novel mode of action, which involves the inhibition of very-long-chain fatty acid elongases (VLCFAEs).[1] This mechanism disrupts the biosynthesis of essential lipids in plants, leading to growth inhibition and eventual death of susceptible weed species.[1] The unique target site of isoxazoline herbicides makes them an effective tool for managing weed populations that have developed resistance to other herbicide classes.[3][4]
This guide details a robust synthetic route to a key herbicidal isoxazoline pharmacophore, proceeding through a versatile bromomethyl intermediate. This intermediate serves as a valuable building block for further chemical elaboration and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy and Workflow
The overall synthetic strategy involves a multi-step sequence culminating in the formation of the desired herbicidal isoxazoline derivative. The key steps include the formation of an oxime, its conversion to a nitrile oxide, a subsequent 1,3-dipolar cycloaddition to form the isoxazoline ring, and finally, the introduction of the crucial bromomethyl group.
Sources
Application Notes and Protocols: Reflux Conditions for Nucleophilic Substitution of 5-Bromomethyl-3-methoxyisoxazole using Potassium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Isoxazole Scaffold in Medicinal Chemistry
The isoxazole moiety is a cornerstone in the design of novel therapeutic agents, valued for its unique electronic properties and ability to participate in various biological interactions. The functionalization of the isoxazole ring is a key strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds. 5-Bromomethyl-3-methoxyisoxazole is a particularly useful building block, featuring a reactive bromomethyl group that is primed for nucleophilic substitution. This allows for the introduction of a wide array of functional groups at the 5-position, enabling the synthesis of diverse compound libraries for drug discovery programs.
This application note provides a detailed protocol for the nucleophilic substitution of 5-bromomethyl-3-methoxyisoxazole under reflux conditions using potassium carbonate as a base. We will delve into the scientific rationale behind the chosen conditions, offer a step-by-step experimental procedure, and discuss key considerations for reaction monitoring, work-up, and purification.
Mechanism and Scientific Rationale: The Role of Potassium Carbonate in SN2 Reactions
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom and the isoxazole ring. A suitable nucleophile will attack this carbon, leading to the displacement of the bromide leaving group.
Potassium carbonate (K₂CO₃) serves as a mild, heterogeneous base in this reaction. Its primary role is to deprotonate protic nucleophiles (e.g., phenols, thiols, or secondary amines), thereby increasing their nucleophilicity and facilitating the attack on the electrophilic carbon.[1] For nucleophiles that are already anionic, potassium carbonate can act as a scavenger for any acidic byproducts that may form during the reaction. The use of a mild base like potassium carbonate is often preferred over stronger bases like sodium hydride or organolithium reagents to minimize potential side reactions and decomposition of sensitive functional groups.[1]
The choice of a suitable solvent is critical for the success of this reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally excellent choices for SN2 reactions. They can dissolve the organic substrate and, to some extent, the nucleophile, while not solvating the anionic nucleophile as strongly as protic solvents, thus maintaining its high reactivity. While potassium carbonate itself has low solubility in many organic solvents, the reaction can proceed effectively at the solid-liquid interface, especially with vigorous stirring.[2]
Refluxing the reaction mixture provides the necessary activation energy to overcome the energy barrier of the reaction, leading to a reasonable reaction rate. The specific temperature will be dictated by the boiling point of the chosen solvent.
Visualizing the Reaction Workflow
Caption: A generalized workflow for the nucleophilic substitution of 5-bromomethyl-3-methoxyisoxazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromomethyl-3-methoxyisoxazole | ≥95% | Commercially available | Handle with care, corrosive.[3] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Commercially available | Ensure it is dry; can be dried in an oven if necessary. |
| Nucleophile | Reagent grade | Commercially available | Purity should be confirmed before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Other polar aprotic solvents like acetonitrile can be used. |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available | For extraction. |
| Deionized Water | In-house | For work-up. | |
| Brine (saturated NaCl solution) | In-house | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying organic layer. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer or temperature probe
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 5-bromomethyl-3-methoxyisoxazole with a generic nucleophile (Nu-H). The stoichiometry and reaction time may need to be optimized for specific nucleophiles.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromomethyl-3-methoxyisoxazole (1.0 eq).
-
Add the desired nucleophile (1.1 - 1.5 eq). The slight excess of the nucleophile helps to ensure complete consumption of the starting material.
-
Add anhydrous, powdered potassium carbonate (2.0 - 3.0 eq). The use of excess base is to ensure efficient deprotonation of the nucleophile and to neutralize any acidic byproducts.
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of the starting material of approximately 0.1-0.5 M.
-
Fit the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
If the reactants are sensitive to air or moisture, flush the system with an inert gas like nitrogen or argon.
2. Reaction Execution:
-
Begin stirring the reaction mixture.
-
Heat the mixture to a gentle reflux. The temperature will depend on the boiling point of the solvent (for DMF, the boiling point is 153 °C). A reaction temperature of 80-120 °C is often sufficient.
-
Maintain the reaction at reflux with continuous stirring.
3. Reaction Monitoring:
-
The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take a TLC sample, carefully withdraw a small aliquot of the reaction mixture with a capillary tube, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate.
-
A suitable eluent system for TLC should be determined beforehand. A common starting point is a mixture of ethyl acetate and hexanes.
-
The reaction is considered complete when the starting 5-bromomethyl-3-methoxyisoxazole spot is no longer visible by TLC. Reaction times can vary from a few hours to overnight.
4. Work-up Procedure:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the insoluble potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2-3 times) and then with brine. The aqueous washes help to remove the DMF and any remaining inorganic impurities.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis of the crude material. A gradient of ethyl acetate in hexanes is often a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or slow reaction | Insufficient temperature. | Ensure the reaction is at a proper reflux. Consider a higher boiling solvent if necessary. |
| Poor quality of K₂CO₃. | Use freshly dried, finely powdered potassium carbonate. | |
| Poorly nucleophilic reagent. | Consider using a stronger, non-nucleophilic base or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). | |
| Formation of side products | Decomposition of starting material or product. | Lower the reaction temperature and extend the reaction time. |
| Elimination reaction. | Use a less sterically hindered and less basic nucleophile if possible. | |
| Difficult work-up (emulsions) | Add brine to the separatory funnel to help break the emulsion.[5] |
Safety Precautions
-
5-Bromomethyl-3-methoxyisoxazole and its derivatives should be handled with care as they are potentially corrosive and lachrymatory.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a combustible liquid and can be absorbed through the skin. Handle with care and avoid inhalation of vapors.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Visualizing the SN2 Mechanism
Caption: A simplified representation of the SN2 mechanism.
References
-
Reddit. (2024, September 17). Suitable solvent for dissolving K2CO3. Retrieved from [Link]
-
Quora. (2018, October 12). What is the action of potassium carbonate on alkyl halide? Retrieved from [Link]
-
PubChem. 3-(Bromomethyl)-5-methylisoxazole. Retrieved from [Link]
-
RSC Publishing. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3955-3960. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(1), 244-250. Retrieved from [Link]
-
ResearchGate. Reagents and conditions: (i) K2CO3, Abs. alcohol, reflux... Retrieved from [Link]
-
ResearchGate. K2CO3-Mediated Regioselective Synthesis of Isoxazoles and Pyrazolines. Retrieved from [Link]
-
ResearchGate. Reagents and conditions: aN,N-dimethyl formamide, potassium carbonate... Retrieved from [Link]
-
National Institutes of Health. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from [Link]
-
ResearchGate. (2015, August 29). Can anyone suggest a better workup procedure in compound purification for organic synthesis? Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromomethyl-3-methoxy-isoxazole Derivatives
Welcome to the technical support guide for the purification of 5-bromomethyl-3-methoxy-isoxazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The unique combination of a reactive bromomethyl group, a sensitive isoxazole core, and a methoxy substituent presents specific challenges during downstream processing. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you achieve high purity and yield.
Safety First: Handling Bromomethyl Isoxazoles
Before commencing any purification protocol, it is critical to acknowledge the potential hazards associated with 5-bromomethyl-isoxazole derivatives. The bromomethyl group makes these compounds potent lachrymators and alkylating agents.
-
Hazard Profile : Causes severe skin burns, eye damage, and respiratory irritation. Harmful if swallowed or in contact with skin.[1][2]
-
Required PPE : Always handle these compounds in a certified chemical fume hood. Wear nitrile gloves (consider double-gloving), a flame-retardant lab coat, and chemical splash goggles.
-
Waste Disposal : Quench all waste streams containing the bromomethyl-isoxazole with a nucleophilic scavenger (e.g., a dilute solution of sodium thiosulfate or a secondary amine like diethylamine in an appropriate solvent) before disposal according to your institution's guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-bromomethyl-3-methoxy-isoxazole derivatives in a practical question-and-answer format.
Q1: My crude reaction mixture contains multiple spots on TLC, even after a seemingly clean reaction. What are the likely impurities?
A1: The purification of isoxazole derivatives can be complex due to the potential for several side products and unreacted starting materials.[3] Common impurities include:
-
Unreacted Starting Materials: Depending on your synthetic route (e.g., 1,3-dipolar cycloaddition), precursors like propargyl bromide or the nitrile oxide precursor may persist.
-
Regioisomers: The cycloaddition step in isoxazole synthesis can sometimes yield regioisomers (e.g., 3-bromomethyl-5-methoxy-isoxazole) which often have very similar polarities, making separation difficult.[3]
-
Byproducts: Furoxans can form as byproducts during the generation of nitrile oxides.
-
Decomposition Products: The 5-bromomethyl group is highly reactive and can be hydrolyzed to the corresponding alcohol (5-hydroxymethyl-3-methoxy-isoxazole) if exposed to water, especially under basic or acidic conditions during workup. The isoxazole N-O bond can also be sensitive to cleavage under harsh conditions.[3]
Q2: The crude product is a persistent oil that won't crystallize. How should I proceed with purification?
A2: This is a common issue. If direct crystallization fails, you have two primary options:
-
Trituration: This technique can sometimes induce crystallization. Add a solvent in which your desired product is sparingly soluble but the oily impurities are more soluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously. The goal is to wash away impurities, leaving behind a more purified, solid product.[4]
-
Direct Purification by Chromatography: If trituration is unsuccessful, the most reliable method is to purify the oil directly using column chromatography.[4][5] Ensure the crude oil is properly prepared for loading onto the column (see Protocol 1).
Q3: How do I select the optimal solvent system for column chromatography?
A3: The key is a systematic approach using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the desired product and maximizes the separation (ΔRf) from all impurities.
-
Step 1: Start with a Standard Eluent. A good starting point for many isoxazole derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[6]
-
Step 2: Screen Different Ratios. Test various ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate) on TLC plates.
-
Step 3: Modify Polarity. If separation is poor, you can either change the polar solvent (e.g., to dichloromethane or diethyl ether) or introduce a third solvent (a "ternary mixture") to fine-tune the polarity. For example, a small amount of dichloromethane in a hexanes/ethyl acetate system can sometimes improve resolution.[7]
| Solvent System (v/v) | Typical Application / Polarity | Notes |
| 80:20 Hexanes:Ethyl Acetate | Standard starting point for moderately polar compounds. | A good initial system to screen.[5] |
| 95:5 Hexanes:Ethyl Acetate | For less polar isoxazole derivatives. | Useful if the product has a high Rf in the 80:20 mix. |
| 1:1 Hexanes:Ethyl Acetate | For more polar derivatives or impurities. | Can be used to elute highly polar baseline material.[8] |
| 10:1:1 Hexanes:DCM:EtOAc | Ternary mixture for difficult separations. | Dichloromethane (DCM) can improve selectivity.[7] |
Q4: My product appears to be degrading on the silica gel column, leading to streaking on TLC and low recovery. What's happening and how can I fix it?
A4: This suggests your compound is sensitive to the acidic nature of standard silica gel. Both the isoxazole ring and the reactive bromomethyl group can be labile.
-
Causality: The Lewis acidic sites on the silica surface can catalyze the decomposition of the isoxazole ring or promote side reactions involving the bromomethyl group.
-
Solution 1: Deactivate the Silica. Prepare a slurry of silica gel in your chosen eluent and add 0.5-1% triethylamine (or another non-nucleophilic base like pyridine) by volume. This neutralizes the acidic sites and is often very effective.
-
Solution 2: Use a Different Stationary Phase. If deactivation fails, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Solution 3: Speed is Key. Do not let the compound sit on the column for extended periods. Use flash column chromatography with positive pressure to minimize the residence time.
Q5: I've successfully isolated my product, but NMR analysis shows it's still impure. What are my next steps?
A5: If column chromatography was insufficient, a secondary purification method is necessary.
-
Recrystallization: If the product is a solid and you have >90% purity, recrystallization is an excellent method for removing small amounts of impurities.[9] The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Re-chromatograph: If the product is an oil or significantly impure, a second pass through a column may be needed. Use a shallower solvent gradient or a different solvent system identified from further TLC screening to target the specific impurities.
Visualized Workflow: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for purifying your crude 5-bromomethyl-3-methoxy-isoxazole derivative.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying 5-bromomethyl-3-methoxy-isoxazole derivatives using silica gel.
-
TLC Analysis & Eluent Selection:
-
As described in Q3, identify an eluent system (e.g., 85:15 Hexanes:Ethyl Acetate) that provides a product Rf of 0.25-0.35.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a silica gel slurry in the non-polar component of your eluent (e.g., hexanes).
-
Pour the slurry into the column and use positive pressure or tapping to create a well-packed, level bed.
-
Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disruption during solvent addition.
-
Wash the column with 2-3 column volumes of the starting eluent mixture.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
Wet Loading: If the product is an oil, dissolve it in the minimum possible volume of the starting eluent and carefully pipette it onto the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the silica bed is not disturbed.
-
Apply positive pressure (using a pump or bulb) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in an array of test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 5-bromomethyl-3-methoxy-isoxazole derivative.
-
Protocol 2: Recrystallization
This method is ideal for purifying solid products that are already at a relatively high purity (>90%).
-
Solvent Selection:
-
The goal is to find a solvent (or solvent pair) that completely dissolves the compound when hot but provides low solubility when cold.
-
Test small amounts of your product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene).
-
A good solvent pair often consists of a "soluble" solvent (e.g., ethyl acetate) and a "non-soluble" solvent (e.g., hexanes).[10]
-
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If using a solvent pair, dissolve the solid in the "soluble" solvent first, then add the "non-soluble" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "soluble" solvent to clarify.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, promoting the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]
-
Ghosh, A. K., et al. (n.d.). Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines. PMC. Retrieved from [Link]
-
Chuang, T.-H., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. Retrieved from [Link]
-
Wang, X., et al. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Retrieved from [Link]
-
Guchhait, S. K., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. Retrieved from [Link]
-
Patil, S. B., et al. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-disubstituted isoxazoles.
-
The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-bromo-3-methyltropono[d] isoxazole. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Bromomethyl)-5-methylisoxazole. Retrieved from [Link]
Sources
- 1. 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Bromomethyl-3-methoxy-isoxazole
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. This guide provides an in-depth, comparative analysis of the expected mass spectrometry fragmentation pattern of 5-Bromomethyl-3-methoxy-isoxazole, a halogenated heterocyclic compound with potential significance in medicinal chemistry.[1] By delving into the principles of mass spectrometry, we will construct a theoretical fragmentation map, compare ionization techniques, and provide a robust experimental protocol for its analysis.
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in a multitude of biologically active compounds.[2][3] Understanding the gas-phase behavior of substituted isoxazoles under mass spectrometric conditions is paramount for their unambiguous identification and structural elucidation. This guide will focus on 5-Bromomethyl-3-methoxy-isoxazole, a molecule featuring two key substituents that will dictate its fragmentation journey: a labile bromomethyl group and a methoxy group.
The Power of Prediction: Theorizing the Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This intricate fragmentation pattern, however, serves as a unique molecular fingerprint, rich with structural information.[4] For 5-Bromomethyl-3-methoxy-isoxazole (Molecular Formula: C₅H₆BrNO₂, Molecular Weight: approx. 191.0 g/mol for the ⁷⁹Br isotope and 193.0 g/mol for the ⁸¹Br isotope), we can predict a series of characteristic fragmentation events based on established principles of mass spectrometry.[5]
A key feature to anticipate in the mass spectrum of a brominated compound is the isotopic signature of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic pair of peaks (M+ and M+2) of almost equal intensity for any fragment containing a bromine atom.[6]
The primary fragmentation of the isoxazole ring itself often involves the cleavage of the weak N-O bond.[7] Subsequent losses of small, stable neutral molecules or radicals from the substituents will also be prominent.
Here is a proposed fragmentation pathway for 5-Bromomethyl-3-methoxy-isoxazole under EI conditions:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 5-(bromomethyl)-3-methoxy-1,2-oxazole (C5H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. scribd.com [scribd.com]
- 7. umimpact.umt.edu [umimpact.umt.edu]
Benchmarking Guide: 5-Bromomethyl-3-methoxy-isoxazole vs. Standard Alkyl Halides
Executive Summary
5-Bromomethyl-3-methoxy-isoxazole (BMMI) represents a specialized class of heterocyclic alkylating agents. Unlike standard aliphatic halides (e.g., Ethyl Bromide) or carbocyclic analogs (e.g., Benzyl Bromide), BMMI combines the steric profile of a benzylic system with the enhanced electrophilicity of an electron-deficient heterocycle.
This guide provides a technical benchmarking framework for researchers utilizing BMMI in the synthesis of glutamate receptor ligands (e.g., AMPA/Ibotenic acid analogs). It establishes protocols to quantify its reactivity against industry standards and details the specific handling requirements dictated by its lability.
Chemical Profile & Structural Context[1][2][3][4][5][6][7]
The isoxazole ring acts as a bioisostere for the aromatic ring in benzyl bromide but introduces significant electronic deviation. The 3-methoxy group acts as a solubilizing ether linkage, while the 5-bromomethyl group serves as the reactive electrophile.
| Feature | 5-Bromomethyl-3-methoxy-isoxazole (BMMI) | Benzyl Bromide (BnBr) | Impact on Reactivity |
| Core Structure | Heterocyclic (Isoxazole) | Carbocyclic (Benzene) | Isoxazole is more electron-withdrawing (inductive effect of N/O). |
| Electronic Nature | Enhanced Electrophilicity at the | ||
| Leaving Group | Bromide ( | Bromide ( | Equivalent leaving group ability; rate difference is substrate-driven. |
| Solubility | Moderate (Polar Organic) | High (Non-polar/Organic) | BMMI requires polar aprotic solvents (MeCN, DMF). |
Comparative Reactivity Analysis
Theoretical Kinetic Profile
In
Projected Reactivity Order:
Mechanism of Action ( )
The primary utility of BMMI is N- or O-alkylation. The reaction proceeds via a concerted bimolecular substitution.
Figure 1: Concerted
Experimental Benchmarking Protocols
To objectively compare BMMI against alternatives, researchers should utilize a Competitive Kinetic Assay . This protocol minimizes solvent/temperature variables by reacting two substrates simultaneously with a limiting nucleophile, or by running parallel pseudo-first-order kinetics.
Protocol: Parallel Kinetic Assay
Objective: Determine
Materials:
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Nucleophile: Morpholine (Secondary amine, moderate nucleophilicity).
-
Internal Standard: Biphenyl (Inert to alkylation).
-
Analysis: HPLC-UV (254 nm).
Workflow:
-
Stock Preparation: Prepare 0.1 M solutions of BMMI and Benzyl Bromide in MeCN.
-
Reaction Initiation:
-
Vial A: Mix 1.0 eq BMMI + 1.0 eq Biphenyl + 5.0 eq Morpholine (Excess ensures pseudo-1st order).
-
Vial B: Mix 1.0 eq BnBr + 1.0 eq Biphenyl + 5.0 eq Morpholine.
-
-
Sampling: Aliquot
every 5 minutes into quench buffer (0.1% Formic Acid/Water) to stop the reaction. -
Quantification: Monitor the disappearance of the starting halide peak relative to the internal standard.
Data Processing:
Plot
Stability & Hydrolysis Check
Isoxazoles can be sensitive to hydrolytic cleavage under basic conditions.
-
Test: Stir BMMI in
MeCN:Phosphate Buffer (pH 7.4) for 24 hours. -
Fail Criteria: Appearance of 3-methoxy-5-hydroxymethyl-isoxazole (hydrolysis of bromide) or ring-opening products (detected by LC-MS).
Benchmarking Workflow Visualization
The following diagram outlines the logical flow for validating BMMI performance in a drug discovery campaign.
Figure 2: Decision tree for evaluating BMMI suitability based on kinetic and stability data.
Safety & Handling (Critical)
Unlike standard alkyl halides, BMMI poses specific hazards due to its heterocyclic nature and high reactivity.
-
Lachrymator: Like benzyl bromide, BMMI is a potent lachrymator. All weighing and reactions must be performed in a functioning fume hood.
-
Corrosivity: Capable of causing severe skin burns (
).[1] Double-gloving (Nitrile) is recommended. -
Storage: The C-Br bond is labile. Store at
under inert atmosphere ( or ) to prevent autocatalytic decomposition or hydrolysis. Dark storage is preferred to prevent radical formation.
References
-
Hansen, J. J., & Krogsgaard-Larsen, P. (1990). Isoxazole amino acids as glutamate receptor ligands. Med. Res. Rev., 10(1), 55-94.
-
Madsen, U., et al. (1985). Ibotenic acid analogues. Synthesis, molecular flexibility, and in vitro activity of agonists and antagonists at central glutamic acid receptors. Journal of Medicinal Chemistry, 28(5), 668-672.[2]
- DeShong, P., et al. (1988). Isoxazoles in Synthesis. Journal of Organic Chemistry, 53, 1356.
-
PubChem. (2025).[1] Compound Summary: 3-(Bromomethyl)-5-methylisoxazole. (Structural analog data used for safety profiling).
Sources
Safety Operating Guide
5-Bromomethyl-3-methoxy-isoxazole proper disposal procedures
Executive Summary: The Operational Hazard
As researchers, we often underestimate "building blocks." 5-Bromomethyl-3-methoxy-isoxazole (CAS 13199-03-6) is not merely a solvent or a benign salt; it is a potent alkylating agent and a severe lachrymator .
The presence of the bromomethyl group (
Do not treat this disposal as a routine solvent discard. The protocol below prioritizes deactivation at the source to break the alkylating potential before the waste ever leaves your fume hood.
Part 1: Pre-Disposal Safety Architecture
Before opening the waste container, establish your barrier of protection.[1]
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient. The lipophilic nature of the isoxazole ring allows rapid permeation.
| Component | Specification | Rationale |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil) | Silver Shield prevents permeation of organic halides. Inner nitrile provides dexterity. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Safety glasses do not seal against lachrymatory vapors or splashes. |
| Respiratory | Fume Hood (Mandatory) | Volatility is low for solids, but aerosols/dust are potent lachrymators. |
| Body | Lab Coat (Buttoned) + Chemical Apron | Protects against splashes during quenching reactions. |
The Chemistry of Deactivation
We do not simply "dilute" this chemical. We must chemically destroy the electrophilic carbon center.
The Quenching Agent: Sodium Thiosulfate (
-
Mechanism: Nucleophilic substitution (
). The thiosulfate anion attacks the methylene carbon, displacing the bromide ion. -
Result: The toxic alkyl bromide is converted into a non-volatile, water-soluble Bunte salt (organic thiosulfate), which is significantly less toxic and non-lachrymatory.
Part 2: Step-by-Step Disposal Protocols
Scenario A: Disposal of Reaction Mixtures & Solutions
Use this for reaction aliquots, mother liquors, or stock solutions.
Reagents Needed:
Protocol:
-
Prepare Quench Solution: In a beaker, dissolve 10g Sodium Thiosulfate and 2g Sodium Bicarbonate in 100mL of water.
-
Cooling: Place your waste solution containing the isoxazole in an ice bath. The quenching reaction is exothermic.
-
Slow Addition: Slowly add the Quench Solution to your waste mixture with stirring.
-
Ratio: Ensure a 20% molar excess of thiosulfate relative to the isoxazole.
-
-
Reaction Time: Allow the mixture to stir at room temperature for at least 1 hour .
-
Final Disposal: Transfer the deactivated mixture into the Halogenated Organic Waste container.
-
Note: Even though it is aqueous, the organic content and halogen presence (Bromine) usually mandate segregation from standard aqueous waste streams in industrial/academic settings.
-
Scenario B: Disposal of Pure Solid/Stock
Use this for expired bottles or bulk solid waste.
Do not dissolve and quench bulk solids unless necessary for safety.
-
Labeling: Leave the material in its original container if possible. If transferring, use a compatible jar (HDPE or Glass).
-
Tagging: Label clearly as "Hazardous Waste - Toxic/Corrosive - 5-Bromomethyl-3-methoxy-isoxazole."
-
Segregation: Place the container inside a secondary containment bag (Ziploc) to contain lachrymatory dust.
-
Disposal: Move directly to your facility's Satellite Accumulation Area (SAA) .
Scenario C: Glassware Decontamination
Use this for flasks, spatulas, and syringes.
-
Rinse: Rinse contaminated glassware with the Quench Solution (from Scenario A) rather than pure acetone/water.
-
Soak: Let the glassware soak in a bath of Quench Solution for 30 minutes.
-
Wash: Wash with soap and water as normal.[10]
-
Waste: The rinse liquid must be collected as Halogenated Waste , not poured down the drain.
Part 3: Waste Stream Management & Visualization
Regulatory Classification (RCRA/EPA Context):
-
Primary Characteristic: Toxicity (D000 series potential) and Reactivity.
-
Waste Code: Generally falls under Halogenated Solvents/Organics .
-
Drain Disposal: STRICTLY PROHIBITED .[8] The isoxazole ring is stable enough to persist in aquatic environments, and the alkylating capability poses a threat to aquatic life.
Operational Decision Tree
Figure 1: Operational workflow for segregating and deactivating alkylating isoxazole waste. Note the distinct paths for solids vs. liquids to minimize handling risks.
Part 4: Emergency Contingencies
Spill Cleanup (Liquid/Solid outside hood):
-
Evacuate: If a significant amount (>5g) is spilled outside the hood, evacuate the lab immediately due to lachrymatory effects.
-
PPE Up: Re-enter only with full PPE (Respiratory protection required—N95 is insufficient; use a half-mask with organic vapor cartridges).
-
Cover: Cover the spill with Vermiculite or Spill Pillows .
-
Deactivate: Gently pour the Thiosulfate Quench Solution over the absorbent material.
-
Collect: Scoop the wet slurry into a wide-mouth jar. Label as "Debris from Spill - Contains Halogenated Organics."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204013, 5-(Bromomethyl)-3-methoxyisoxazole. PubChem. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
- Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. towson.edu [towson.edu]
- 9. RG-22: Guidelines for the Classification and Coding of Industrial and Hazardous Waste - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 10. fishersci.ca [fishersci.ca]
Personal protective equipment for handling 5-Bromomethyl-3-methoxy-isoxazole
This guide serves as a definitive operational manual for the safe handling of 5-Bromomethyl-3-methoxy-isoxazole (CAS 14423-89-3). It is designed for researchers and safety officers requiring immediate, actionable safety protocols without redundant filler.
Part 1: Critical Safety Brief (Immediate Action)
Compound Identity: 5-Bromomethyl-3-methoxy-isoxazole CAS: 14423-89-3 Physical State: Colorless to pale yellow oil (Liquid). Primary Hazards: Lachrymator , Corrosive (Skin/Eyes) , Alkylating Agent .
⚠️ URGENT SAFETY WARNING This compound contains a reactive bromomethyl moiety (-CH₂Br). It acts as a potent alkylating agent and lachrymator .
Part 2: Hazard Profile & Risk Assessment
To handle this compound safely, you must understand why it is dangerous.
Mechanism of Toxicity: The Alkylation Threat
The bromomethyl group at position 5 is highly electrophilic. Upon contact with biological tissue, it undergoes an
-
Consequence: This mechanism drives its cytotoxicity and mutagenic potential.
-
Lachrymatory Effect: The alkylation of TRPA1 ion channels in sensory nerve endings triggers the "tear gas" response.
Physical Properties & Logistics
| Property | Data | Operational Implication |
| State | Liquid (Oil) | High risk of splash/aerosolization compared to solids. |
| Boiling Point | High (est. >200°C) | Low volatility at rest, but vapors accumulate in closed vessels. |
| Reactivity | Electrophile | Reacts violently with strong nucleophiles (amines, thiolates). |
| Solubility | DCM, THF, EtOAc | Decontamination requires organic solvents (not just water). |
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" defaults. This compound requires a specific barrier strategy.
1. Hand Protection (Glove Selection)
Standard single-layer nitrile gloves are insufficient for prolonged contact with brominated alkylating agents.
-
Incidental Contact (Weighing/Transfer):
-
Protocol: Double Gloving .
-
Inner Layer: 4 mil Nitrile (Examination grade).
-
Outer Layer: 5-8 mil Nitrile (Extended cuff).
-
Change Frequency: Immediately upon splash or every 30 minutes of active handling.
-
-
High-Risk Operations (Spill Cleanup/Synthesis Scale-up):
-
Protocol: Laminate/Barrier Gloves .
-
Recommended: Ansell Silver Shield™ or North Silver Shield/4H®.
-
Reasoning: Brominated organics can permeate nitrile in <10 minutes. Laminates offer >4 hours breakthrough time.
-
2. Eye & Face Protection[1]
-
Standard: Chemical Splash Goggles (Indirect vented or non-vented). Safety glasses are prohibited due to the liquid nature and lachrymatory vapor risk.
-
Supplement: Face Shield (8-inch minimum) required when handling volumes >10 mL or working under pressure.
3. Respiratory Protection
-
Primary Control: All work MUST be performed inside a certified chemical fume hood.
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. (The "Acid Gas" component protects against potential HBr hydrolysis byproducts).
PPE Decision Logic
Figure 1: PPE Selection Decision Tree based on volume and engineering controls.
Part 4: Operational Handling Protocol
Phase 1: Preparation
-
Engineering Check: Verify fume hood face velocity is 0.5 m/s (100 fpm).
-
Quench Bath: Prepare a beaker of 10% aqueous Sodium Thiosulfate or 1M aqueous Ammonia inside the hood before opening the vial. This is your immediate neutralization station.
-
Glassware: Use dry glassware. Moisture can hydrolyze the bromide, releasing corrosive HBr gas.
Phase 2: Transfer & Weighing
-
Technique: Do not use a spatula. As a liquid/oil, use a positive displacement pipette or a glass syringe with a wide-bore needle.
-
Weighing:
-
Tare the reaction flask with a septum/cap inside the hood.
-
Draw the liquid into the syringe.
-
Inject directly into the tared flask.
-
Re-weigh the flask. Do not weigh open vessels on a benchtop balance.
-
Phase 3: Reaction Setup
-
Venting: If heating, ensure the condenser is vented to a scrubber or an inert gas line (Nitrogen/Argon) to prevent vapor escape.
-
Lachrymator Control: Keep all septa pierced with needles to a minimum. Use Luer-lock fittings to prevent accidental disconnection.
Part 5: Decontamination & Disposal
Never dispose of active alkylating agents directly into waste drums. You must chemically deactivate (quench) them first.
Quenching Protocol (Chemical Deactivation)
The goal is to destroy the electrophilic carbon center.
-
Reagent: Mix a solution of Sodium Thiosulfate (10% w/v) and Sodium Bicarbonate (5% w/v) in water.
-
Procedure:
-
Verification: Check pH (should be neutral/basic).
Waste Stream
-
Labeling: Label the quenched waste as "Deactivated Halogenated Organic Waste."
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) as this can oxidize the bromide to elemental bromine.
Part 6: Emergency Response
Spill Response Workflow
Scenario: You have dropped a vial containing 5 mL of 5-Bromomethyl-3-methoxy-isoxazole outside the hood.
-
Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.
-
Don PPE: Full-face respirator (OV/AG), Silver Shield gloves, Tyvek suit.
-
Contain: Surround the spill with absorbent pads (do not use paper towels, they increase surface area for evaporation).
-
Neutralize: Pour the Thiosulfate/Bicarbonate solution gently over the pads. Let sit for 15 minutes.
-
Clean: Collect pads into a double-bagged hazardous waste container. Scrub the floor with soap and water.
First Aid
-
Eye Exposure: Irrigate immediately at an eyewash station for 15 full minutes . Hold eyelids open. Time is critical to prevent corneal opacity.
-
Skin Exposure: Drench with water for 15 minutes.[1][5] Remove contaminated clothing under the shower. Do not apply neutralizing agents (acids/bases) to the skin; use only water and mild soap.
References
-
Apollo Scientific. (2023). Safety Data Sheet: 3-Bromoisoxazole (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-(Bromomethyl)-3-methylisoxazole (CAS 36958-61-9). Retrieved from
-
PubChem. (n.d.). Compound Summary: 3-(Bromomethyl)-5-methylisoxazole.[2][6] National Library of Medicine. Retrieved from
-
Google Patents. (2006). WO2006024820A1 - Isoxazoline derivatives and their use as herbicides. (Describes synthesis and physical state of CAS 14423-89-3). Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2006024820A1 - Isoxazoline derivatives and their use as herbicides - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
